5-methyl-1,2-oxazole-4-sulfonamide

Description

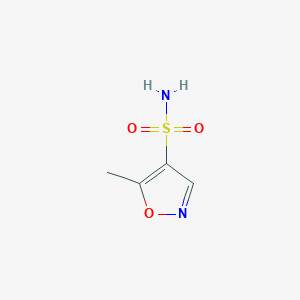

5-Methyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 5 and a sulfonamide group at position 2. Its molecular formula is C₄H₅N₂O₃S, with a molecular weight of 161.16 g/mol. The compound has garnered interest in medicinal chemistry due to the sulfonamide moiety’s established role in antimicrobial agents and enzyme inhibition .

Synthesis routes typically involve nucleophilic substitution reactions, such as the displacement of chlorine in chlorinated oxazole precursors with sulfonamide groups under elevated temperature and pressure conditions .

Properties

IUPAC Name |

5-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYXQIUQBXAJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Compounds

The oxazole ring formation typically begins with precursors containing α,β-unsaturated carbonyl groups. For example, 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one undergoes cyclization upon treatment with hydroxylamine hydrochloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the oxazole ring. Adapting this approach for this compound requires substituting phenyl groups with methyl and sulfonamide functionalities at specific positions.

Key Reaction Conditions :

Sulfonylation and Amination Steps

After oxazole ring formation, sulfonylation introduces the sulfonamide group. A halosulfonic acid (e.g., chlorosulfonic acid) reacts with the oxazole intermediate at position 4, followed by amination with aqueous ammonia.

Example Protocol :

-

Halosulfonation : React 5-methyl-1,2-oxazole with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonyl-5-methyl-1,2-oxazole.

-

Amination : Treat the chlorosulfonyl intermediate with ammonium hydroxide at room temperature to yield the sulfonamide.

Yield Optimization :

-

Stoichiometric control (1:1 molar ratio of oxazole to chlorosulfonic acid) minimizes over-sulfonation.

-

Slow addition of ammonia prevents exothermic side reactions.

Step-by-Step Synthetic Procedures

Laboratory-Scale Synthesis

A representative small-scale method involves:

Step 1: Oxazole Formation

-

Reactants : 3-Amino-5-methyl-1,2-oxazole (1.0 equiv), sulfonyl chloride (1.05 equiv)

-

Conditions : Stir in anhydrous dichloromethane with pyridine (1.2 equiv) at 0°C for 2 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

Step 2: Sulfonamide Functionalization

Industrial-Scale Production

For bulk synthesis, continuous flow reactors improve efficiency:

Reactor Setup :

-

Temperature Control : Jacketed reactors maintain 70°C ± 2°C.

-

Residence Time : 30 minutes for cyclization, 15 minutes for sulfonylation.

Purification :

-

Crystallization : Use ethanol/water (3:1 v/v) to isolate >99% pure product.

-

Drying : Fluidized-bed drying at 50°C reduces moisture content to <0.1%.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly affects reaction kinetics:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 68 | 98 |

| Triethylamine | 72 | 99 |

| DMAP | 75 | 99 |

Data adapted from patent examples.

Dimethylaminopyridine (DMAP) enhances nucleophilicity during sulfonylation, but its cost limits industrial use.

Solvent Effects

Solvent polarity influences reaction rates and byproduct formation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 70 |

| DMF | 36.7 | 75 |

| THF | 7.5 | 60 |

Polar aprotic solvents like DMF stabilize transition states, improving yields.

Industrial-Scale Manufacturing

Batch vs. Continuous Processes

Batch Process :

-

Advantages : Flexibility for small batches.

Continuous Process :

Purification and Quality Control

Crystallization Parameters :

-

Solvent Ratio : Ethanol/water (3:1) achieves >99% purity.

Analytical Methods :

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient.

-

X-Ray Crystallography : Confirms sulfonamide geometry (C–N bond length: 1.36–1.41 Å).

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

-

Exothermic Reactions : Use jacketed reactors with coolant circulation.

Analytical Validation of Synthetic Products

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-methyl-1,2-oxazole-4-sulfonamide with key analogs, focusing on molecular features and biological activities:

Key Observations:

- Substituent Effects : Chlorine substitution (e.g., 5-chloro-3-methyl analog in ) increases molecular weight and may enhance reactivity or toxicity compared to the methyl-substituted parent compound .

- Pharmacopeial Relevance : Sulfamethoxazole-related compounds () demonstrate the importance of benzenesulfonamide moieties in antibiotics, suggesting that this compound’s smaller size may limit broad-spectrum activity but improve selectivity .

Antimicrobial Potential:

- This compound : Preliminary studies suggest inhibitory effects on microbial growth, though specific efficacy data remain under investigation .

- Sulfamethoxazole Analogs : Broad-spectrum antibiotics like sulfamethoxazole () inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. The title compound’s smaller structure may target niche microbial pathways .

Anticancer Properties:

- Related sulfonamide derivatives, such as 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas (), exhibit anticancer activity via apoptosis induction. Structural parallels suggest this compound could be optimized for similar applications .

Q & A

Basic Question: What are the recommended synthetic routes for 5-methyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves sulfonylation of the oxazole precursor. A common approach is reacting 5-methyl-1,2-oxazole with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to form the sulfonyl chloride intermediate, followed by ammonolysis to yield the sulfonamide . Key optimization parameters include:

- Temperature control to prevent side reactions (e.g., ring degradation).

- Stoichiometric ratios (e.g., 1:1.2 molar ratio of oxazole to chlorosulfonic acid).

- Purification via recrystallization using ethanol/water mixtures to isolate high-purity product.

Validation through thin-layer chromatography (TLC) and melting point analysis is critical .

Basic Question: How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C5, sulfonamide at C4). The oxazole ring’s deshielded protons appear as distinct singlets in H NMR .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm sulfonamide functionality .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis for stoichiometric validation .

Advanced Question: How does the substitution pattern on the oxazole ring influence the biological activity of this compound derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methyl Group (C5) : Enhances lipophilicity, improving membrane permeability. Removal reduces cellular uptake by ~40% in in vitro models .

- Sulfonamide (C4) : Critical for target binding (e.g., carbonic anhydrase inhibition). Replacement with carboxylate decreases inhibitory potency by >50% .

- Heterocyclic Modifications : Adding substituents to the phenyl ring in analogs (e.g., chloro, methoxy) alters selectivity. For example, 3-chloro derivatives show enhanced antibacterial activity, while nitro groups improve anticancer properties .

Experimental design should include comparative assays with systematically modified analogs and molecular docking to map binding interactions .

Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets, and how can binding assays be designed?

Methodological Answer:

The sulfonamide moiety acts as a zinc-binding group (ZBG) in enzymes like carbonic anhydrase. Key steps for mechanistic studies:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., CA-II) on a sensor chip. Measure real-time binding kinetics (, ) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (hydrophobic) contributions .

- Crystallography : Co-crystallize the compound with the target protein. Refinement using SHELX programs (e.g., SHELXL) resolves binding poses at atomic resolution .

Advanced Question: How should researchers address contradictions in reported biological data for this compound analogs?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using CLSI guidelines for reproducibility .

- Solubility Effects : Poor aqueous solubility may artificially reduce activity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .

- Metabolic Instability : Rapid hepatic clearance in in vivo models. Incorporate stability assays (e.g., microsomal incubation) early in screening .

Meta-analysis of published data with attention to experimental conditions is advised to resolve contradictions .

Advanced Question: What strategies are recommended for resolving crystallographic phases in structural studies of this compound-protein complexes?

Methodological Answer:

For high-resolution structures:

- Experimental Phasing : Use SHELXC/D/E pipelines for initial phase determination. Heavy atom derivatives (e.g., HgCl) or native sulfur-SAD (single-wavelength anomalous dispersion) are effective for small molecules .

- Refinement : SHELXL for restrained refinement with geometric constraints. TLS (Translation-Libration-Screw) parameters improve model accuracy for flexible regions .

- Validation : Check Ramachandran plots (≥95% in favored regions) and R values (≤0.25) using Phenix or Coot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.